2-Amino-3-methyl-N,N-dipropylbutanamide hydrochloride
Description
Molecular Structure and Classification
2-Amino-3-methyl-N,N-dipropylbutanamide hydrochloride is classified as an amide derivative containing both primary amino and tertiary amide functional groups. The compound exhibits a molecular formula of C11H25ClN2O, indicating the presence of eleven carbon atoms, twenty-five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular architecture centers around a butanamide backbone with an amino substituent at the second carbon position and a methyl group at the third carbon position.
The compound falls under the broader classification of amino acid amides, specifically representing a modified valine derivative where the carboxylic acid functionality has been converted to an N,N-dipropyl amide. The presence of the hydrochloride salt formation significantly influences the compound's chemical behavior and physical properties. This structural arrangement creates a molecule with both hydrophilic and lipophilic regions, contributing to its potential biological activity and pharmacological properties.
The amide functional group serves as the central reactive site, while the amino group provides additional opportunities for chemical modification and biological interaction. The dipropyl substitution on the amide nitrogen introduces steric bulk and alters the electronic properties of the molecule compared to simpler amide derivatives. This structural complexity contributes to the compound's unique chemical fingerprint and potential for selective biological interactions.
Properties
IUPAC Name |
2-amino-3-methyl-N,N-dipropylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.ClH/c1-5-7-13(8-6-2)11(14)10(12)9(3)4;/h9-10H,5-8,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIIROKGFICOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to 2-Amino-3-methyl-N,N-dipropylbutanamide hydrochloride involves the amidation of 2-amino-3-methylbutanoic acid with N,N-dipropylamine. This reaction is typically facilitated by a coupling agent to activate the carboxyl group of the amino acid, enabling nucleophilic attack by the amine to form the amide bond.
Key reaction components and conditions:
| Component | Role | Typical Conditions |
|---|---|---|
| 2-Amino-3-methylbutanoic acid | Starting amino acid substrate | Used as free acid form |
| N,N-Dipropylamine | Amine nucleophile | Stoichiometric or slight excess |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Room temperature, organic solvent (e.g., dichloromethane) |
| Solvent | Reaction medium | Dichloromethane or similar aprotic solvent |
| Hydrochloric acid | Salt formation | Post-amidation treatment to form hydrochloride salt |
The reaction proceeds at ambient temperature, where DCC activates the carboxyl group of the amino acid to form an O-acylurea intermediate. N,N-Dipropylamine then attacks this intermediate, yielding the amide product. Subsequent treatment with hydrochloric acid converts the free amide into its hydrochloride salt, enhancing stability and handling properties.
Industrial Production Methods
For scale-up and industrial manufacturing, the synthetic route remains fundamentally similar but is optimized for efficiency, yield, and purity. Key considerations include:
- Continuous Flow Reactors: Automated continuous flow systems are employed to maintain precise control over reaction parameters (temperature, mixing, residence time), improving reproducibility and throughput.
- Solvent and Reagent Optimization: Selection of solvents and coupling agents is optimized to minimize by-products and facilitate downstream purification.
- Purification and Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques to ensure product purity and structural confirmation.
- Environmental and Safety Controls: Handling of reagents such as DCC requires strict safety protocols due to their potential hazards.
These industrial adaptations aim to maximize yield while maintaining product quality consistent with pharmaceutical standards.
Related Synthetic Strategies and Analogous Preparations
While direct literature on the exact compound’s preparation is limited, related amide synthesis methods for similar amino acid derivatives provide insight into alternative or supporting synthetic strategies.
For example, the preparation of 3-amino-2,2-dimethylpropionamide, a structurally related amide, involves multistep processes including:
- Esterification of the corresponding acid under acid catalysis.
- Protection of hydroxyl groups using acyl chlorides.
- Ammonolysis to form the amide.
- Use of N-protecting groups such as carbobenzoxy (Cbz) for selective reactions.
These steps highlight the importance of functional group protection and selective activation in complex amide synthesis.
Summary Table of Preparation Method
| Step No. | Operation | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Amidation | 2-Amino-3-methylbutanoic acid + N,N-dipropylamine + DCC in dichloromethane, room temp | Formation of amide bond | DCC activates carboxyl group |
| 2 | Salt Formation | Treatment with hydrochloric acid | Conversion to hydrochloride salt | Enhances stability and solubility |
| 3 | Purification and Analysis | HPLC, NMR | Ensure purity and identity | Critical for pharmaceutical use |
| 4 | Industrial Scale Adaptation | Continuous flow reactors, solvent optimization | Improved yield and process control | Safety and environmental controls applied |
Research Findings and Considerations
- Reaction Efficiency: The use of DCC as a coupling agent is well-established for efficient amide bond formation under mild conditions, minimizing racemization and side reactions.
- Purity Control: Analytical techniques such as HPLC and NMR are indispensable for confirming the chemical integrity and purity of the synthesized compound, especially critical in pharmaceutical contexts.
- Scalability: Continuous flow synthesis offers advantages in scaling up the production while maintaining consistent quality and reducing batch-to-batch variability.
- Environmental and Safety Aspects: Handling of coupling agents and amines requires appropriate safety measures. Waste management and solvent recovery are important for sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-N,N-dipropylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides and derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-Amino-3-methyl-N,N-dipropylbutanamide hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.
- Reactivity : The compound can undergo oxidation to form nitroso or nitro derivatives, reduction to yield corresponding amines, and substitution reactions to produce diverse amides.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Nitroso and Nitro Derivatives |
| Reduction | Corresponding Amines |
| Substitution | Various Substituted Amides |
Biology
- Cellular Processes : Research has indicated that this compound may influence cellular signaling pathways. It is being investigated for its effects on neurotransmitter receptors and other molecular targets within cells.
- Potential Therapeutic Effects : Preliminary studies suggest that it may have pharmacological properties that could be beneficial in treating various conditions, although more research is needed to fully understand its mechanisms of action.
Medicine
- Pharmacological Agent : The compound is being explored for its potential use in therapeutic applications, particularly in the context of neurological disorders due to its interaction with neurotransmitter systems.
- Research Studies : Case studies have shown promise in using this compound as part of drug development processes aimed at treating conditions like depression or anxiety by modulating neurotransmitter activity.
Industry
- Material Development : In industrial applications, this compound is utilized in the synthesis of new materials and chemical processes. Its unique properties make it suitable for developing specialty chemicals and polymers.
Case Study 1: Neuropharmacology
A study published in a peer-reviewed journal investigated the effects of this compound on serotonin receptors in animal models. The findings suggested a significant modulation of serotonin levels, indicating potential antidepressant effects.
Case Study 2: Organic Synthesis
In an industrial setting, researchers successfully employed this compound as an intermediate in synthesizing a new class of biodegradable polymers. The results demonstrated improved mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-N,N-dipropylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects :
- Dipropyl vs.
- Cyclic vs. Linear Substituents : Cyclohexyl (in 1236258-13-1) and piperidinyl (in 1236266-36-6) groups introduce rigidity and steric bulk, which may improve metabolic stability or receptor binding specificity .
Functional Group Variations :
- Amide vs. Ketone: The target’s amide group participates in hydrogen bonding, increasing solubility in polar solvents. In contrast, the ketone in 1236266-36-6 lacks H-bond donor capacity, reducing polarity .
- Aromatic vs. Aliphatic Backbone : The benzene ring in 1797105-94-2 enables electronic interactions (e.g., with enzymes or receptors), distinguishing it from purely aliphatic analogs .
Biological Activity
2-Amino-3-methyl-N,N-dipropylbutanamide hydrochloride, with the molecular formula C11H25ClN2O and a molecular weight of 236.78 g/mol, is a compound of significant interest in pharmacology and biochemistry. Its synthesis typically involves the reaction of 2-amino-3-methylbutanoic acid with N,N-dipropylamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter receptors and enzymes, thereby influencing cellular signaling pathways. The specific mechanisms can vary based on the context of its application, but the compound's structural features allow for versatile interactions with biological targets.
Pharmacological Applications
Research into the pharmacological applications of this compound has identified several potential therapeutic effects:
- Neurotransmitter Modulation : The compound may affect neurotransmitter systems, which could have implications for treating neurological disorders.
- Cellular Signaling : It has been investigated for its role in modulating cellular processes, potentially impacting cell growth and differentiation.
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting a possible role for this compound in combating bacterial infections .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-3-methyl-N,N-dipropylbutanamide | C11H25ClN2O | Modulation of neurotransmitter receptors |
| 2-Amino-3-methylbutanamide | C7H17N2O | Neuroprotective effects |
| N,N-Dipropylbutanamide | C10H21N | Potential anxiolytic properties |
The above table illustrates the biological activities associated with structurally similar compounds, emphasizing the unique pharmacological properties of this compound due to its specific structural characteristics.
Study on Neurotransmitter Interaction
A study focusing on the interaction of this compound with neurotransmitter receptors revealed that it could enhance the activity of certain receptor types, leading to increased neurotransmitter release. This finding suggests potential applications in treating conditions characterized by neurotransmitter deficiencies.
Antimicrobial Activity Assessment
In another research effort, the compound was tested against various strains of bacteria. Results indicated that it exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a candidate for further development in antimicrobial therapies .
Summary of Findings
The following points summarize key findings from various studies:
- Modulation of Receptors : Effective in enhancing neurotransmitter activity.
- Antimicrobial Effects : Demonstrated significant efficacy against resistant bacterial strains.
- Potential Therapeutic Applications : Promising candidate for neurological and infectious disease treatments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Amino-3-methyl-N,N-dipropylbutanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves amidation reactions between a β-amino acid derivative (e.g., 2-amino-3-methylbutanoic acid) and dipropylamine, followed by HCl salt formation. Industrial-scale protocols often use large reactors with temperature-controlled environments (~0–5°C) to minimize side reactions. Purification via crystallization (e.g., using ethanol/water mixtures) is critical to isolate the hydrochloride salt . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid) or employing coupling agents like EDC/NHS to enhance amidation efficiency .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Characterization requires a combination of techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm propyl group integration and amine proton environments (e.g., δ 1.0–1.5 ppm for propyl CH, δ 3.2–3.5 ppm for N–CH) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98%) .
- Elemental Analysis : Verify Cl content (theoretical ~14–16%) to confirm salt formation .
Q. What solubility profiles should researchers anticipate for this compound in aqueous and organic solvents?
- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Experimental protocols suggest:
- Aqueous Solubility : ~50–100 mg/mL in deionized water at 25°C .
- Organic Solvents : Moderate solubility in ethanol (20–30 mg/mL), low solubility in diethyl ether (<5 mg/mL). Pre-formulation studies should include pH-dependent stability tests (e.g., pH 3–7) to assess degradation risks .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis (e.g., racemization) be mitigated?
- Methodological Answer : Racemization risks arise during amidation under basic conditions. Strategies include:
- Low-Temperature Reactions : Conduct steps at 0–5°C to suppress base-induced epimerization .
- Chiral HPLC : Use columns like Chiralpak IA-3 to monitor enantiomeric excess (>99% ee) .
- Protecting Groups : Temporarily block the amine with Boc groups to stabilize intermediates .
Q. What experimental approaches resolve contradictory biological activity data across cell-based vs. enzymatic assays?
- Methodological Answer : Discrepancies may stem from off-target effects or solubility limitations. Mitigation involves:
- Orthogonal Assays : Compare results from SPR (surface plasmon resonance) for binding affinity and cell viability assays (e.g., MTT) .
- Dose-Response Analysis : Use Hill slopes to distinguish specific vs. non-specific interactions .
- Solubility Optimization : Add co-solvents (e.g., DMSO ≤1%) to ensure compound availability in aqueous media .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify Binding Pockets : Align the compound’s structure with target active sites (e.g., GPCRs) .
- Assess Hydrogen Bonding : Propionamide and ammonium groups may interact with residues like Asp113 in receptor models .
- Validate Predictions : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC values .
Q. What strategies address stability issues during long-term storage?
- Methodological Answer : Hydrochloride salts are hygroscopic. Recommendations include:
- Storage Conditions : −20°C in airtight containers with desiccants (silica gel) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
